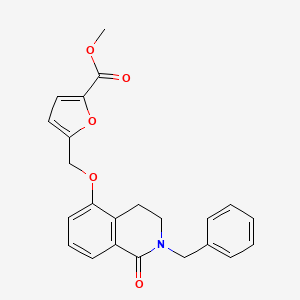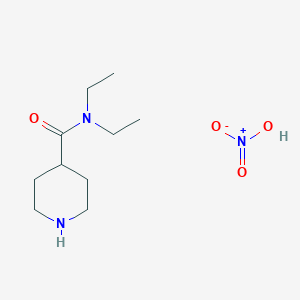![molecular formula C13H22N4O3 B2535630 tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate CAS No. 2108456-95-5](/img/structure/B2535630.png)
tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate” is a complex organic molecule. It contains a tert-butyl carbamate group, a 5-methyl-1,3,4-oxadiazol-2-yl group, and a piperidin-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tert-butyl carbamate group, the 5-methyl-1,3,4-oxadiazol-2-yl group, and the piperidin-4-yl group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its constituent groups. For example, the tert-butyl carbamate group might be involved in reactions with various aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its density, melting point, boiling point, flash point, vapor pressure, and refractive index would all be determined by the arrangement and characteristics of its constituent groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of similar carbamate derivatives and compounds with oxadiazole moieties have been extensively studied. For instance, Sanjeevarayappa et al. synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through a condensation reaction and characterized it using various spectroscopic techniques including LCMS, NMR, IR, and XRD, highlighting the compound's crystalline structure and potential for further biological evaluation due to its moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Additionally, Das et al. synthesized two carbamate derivatives with complex hydrogen bonding patterns and analyzed their molecular structures using single-crystal X-ray diffraction, shedding light on the potential for designing compounds with specific interaction capabilities (Das et al., 2016).
Potential Biological Activities
While direct studies on tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate are not available, related compounds have been explored for their biological activities. For example, compounds with oxadiazole moieties have been investigated for their antibacterial and anthelmintic activities, as demonstrated by the synthesis and biological evaluation of similar compounds by Sanjeevarayappa et al. (Sanjeevarayappa et al., 2015). These studies suggest that this compound could also exhibit interesting biological properties, warranting further investigation.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-9-15-16-11(19-9)17-7-5-10(6-8-17)14-12(18)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATRFMKTIKBZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N2CCC(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)


![3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535557.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2535561.png)

![2-amino-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B2535563.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2535564.png)

![Tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2535568.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2535569.png)
![3-(1-Tert-butylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2535570.png)